molecular formula C24H23ClFN5O3 B2555083 N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1185038-33-8

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2555083
M. Wt: 483.93
InChI Key: MTYXJWVDRBYPMK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23ClFN5O3 and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A significant application of this compound is its potential in anticancer treatments. Studies have shown that related compounds exhibit antitumor activities. For instance, a derivative of this compound demonstrated notable inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with a half maximal inhibitory concentration (IC50) of 11 µM, indicating strong potential for cancer treatment (Abdellatif et al., 2014).

Anti-Inflammatory and Antinociceptive Properties

Another research focus is the compound's anti-inflammatory and antinociceptive effects. Thiazolo[3,2-a] pyrimidine derivatives, closely related to the query compound, have shown significant anti-inflammatory and antinociceptive activities. These compounds also displayed lower ulcerogenic activity and higher lethal dose values, suggesting a safer profile for therapeutic use (Alam et al., 2010).

Antipsychotic Potential

Research into similar compounds has also uncovered antipsychotic-like profiles without typical interactions with dopamine receptors, as seen in traditional antipsychotic drugs. This suggests a novel mechanism of action that could be pivotal in treating psychiatric disorders (Wise et al., 1987).

Neuroinflammatory Imaging

Compounds with a structure similar to the query compound have been utilized in neuroinflammation imaging. Derivatives were synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives were radiolabeled and used in positron emission tomography (PET) imaging, showcasing their application in neuroinflammatory research (Damont et al., 2015).

Role in Biochemical Synthesis

Additionally, these compounds have roles in the synthesis of various biochemical derivatives. For instance, their involvement in the formation of pyrazolo and pyrimidine thione derivatives, as well as their interaction with chloroacetic acid to yield thiazolopyrimidines, shows their versatility in chemical syntheses (Hammam et al., 2005).

properties

CAS RN

1185038-33-8

Product Name

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Molecular Formula

C24H23ClFN5O3

Molecular Weight

483.93

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H23ClFN5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-19-11-17(25)8-5-14(19)2)24(34)30(23(22)33)12-16-6-9-18(26)10-7-16/h5-11H,4,12-13H2,1-3H3,(H,27,32)

InChI Key

MTYXJWVDRBYPMK-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)C

solubility

not available

Origin of Product

United States

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